molecular formula C9H19BO3 B1590502 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 61676-61-7

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B1590502
CAS RN: 61676-61-7
M. Wt: 186.06 g/mol
InChI Key: AHCZPHINTQYKPU-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (IPTMD) is a boron-containing compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 212.11 g/mol and a melting point of 54-56°C. This compound is of particular interest due to its ability to form strong covalent bonds with other molecules, making it useful for a variety of chemical reactions. In addition, IPTMD is highly soluble in both polar and non-polar solvents, making it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” is often used as a reagent in organic synthesis .
    • Method of Application : While the exact procedures can vary depending on the specific reaction, this compound is typically used to borylate arenes . This involves introducing a boron group to an aromatic compound, which can then be used in further reactions.
    • Results : The borylation of arenes is a key step in many synthetic pathways, allowing for the introduction of a variety of functional groups .
  • Scientific Field: Material Science

    • Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
    • Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .
  • Scientific Field: Palladium-Catalyzed Cross Coupling Reactions
    • Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” is used as a coupling reagent in palladium-catalyzed cross coupling reactions .
    • Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a reaction that is catalyzed by palladium .
    • Results : The resulting compounds can have a variety of applications, including in the development of new materials .
  • Scientific Field: Synthesis of Intermediates

    • Application : “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
    • Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .
  • Scientific Field: Material Science

    • Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method of Application : The exact procedures can vary, but this typically involves using “2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane” as a reagent in a polymerization reaction .
    • Results : The resulting conjugated copolymers can have a variety of applications, including in the development of new materials .

properties

IUPAC Name

4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZPHINTQYKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500285
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

CAS RN

61676-61-7
Record name 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Srivastava, PN Bhardwaj - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
2-Isopropoxy-4H-1,3,2-benzodioxaborin(I), obtained from isopropyl borate and o-hydroxybenzyl alcohol, reacts with a variety of hydroxy compounds (viz., t-butyl alcohol, phenol, ethane…
Number of citations: 8 www.journal.csj.jp
M Myslinska, GL Heise, DJ Walsh - Tetrahedron Letters, 2012 - Elsevier
The syntheses of boronates derived from the reaction of dioxaborolanes and dioxaborinanes with either organolithium or organomagnesium reagents are investigated along with their …
Number of citations: 12 www.sciencedirect.com
P Rupani, A Singh, AK Rai, RC Mehrotra - Journal of Inorganic and Nuclear …, 1980 - Elsevier
Reactions of 2-alkoxy-1,3,2-benzodioxaborole with a wide variety of monofunctional bidentate oximes such as furfuraldoxime (A), pyridine-2-aldoxime (B), diacetylmonoxime (C) and …
Number of citations: 7 www.sciencedirect.com
M Suginome, T Matsuda, Y Ito - Organometallics, 2000 - ACS Publications
(Triorganosilyl)pinacolboranes were prepared by reaction of triorganosilyllithium reagents with pinacolborane or isopropoxypinacolborane in high yield. The reaction also is applicable …
Number of citations: 203 pubs.acs.org
E Demory, V Blandin, J Einhorn, PY Chavant - 2011 - ACS Publications
Various functionalized aryl boronic esters derived from hexylene glycol and pinacol were prepared in excellent yields according to a simple, safe procedure. The metal-halogen …
Number of citations: 40 pubs.acs.org
S Yamauchi, S Shibutani, T Yamagishi - Vibrational Spectroscopy, 2023 - Elsevier
Boric acid (B(OH) 3 ) esters in dihydric alcohol (R(OH) 2 ) solutions were analyzed using Raman spectroscopy to investigate the sequential reactions between B(OH) 3 and the lower …
Number of citations: 0 www.sciencedirect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com

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